molecular formula C18H13F2OP B8481796 2,4-difluorophenyldiphenylphosphine Oxide CAS No. 393570-76-8

2,4-difluorophenyldiphenylphosphine Oxide

Cat. No. B8481796
CAS RN: 393570-76-8
M. Wt: 314.3 g/mol
InChI Key: AEALDRRPTQWHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-difluorophenyldiphenylphosphine Oxide is a useful research compound. Its molecular formula is C18H13F2OP and its molecular weight is 314.3 g/mol. The purity is usually 95%.
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properties

CAS RN

393570-76-8

Product Name

2,4-difluorophenyldiphenylphosphine Oxide

Molecular Formula

C18H13F2OP

Molecular Weight

314.3 g/mol

IUPAC Name

1-diphenylphosphoryl-2,4-difluorobenzene

InChI

InChI=1S/C18H13F2OP/c19-14-11-12-18(17(20)13-14)22(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H

InChI Key

AEALDRRPTQWHGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C=C(C=C3)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 1L three neck round bottomed flask equipped with a mechanical stirrer, thermometer, nitrogen gas inlet, pressure equalizing addition funnel, and reflux condenser with drying tube was placed predried magnesium turnings (13.5 g, 0.55 mol) and dry tetrahydrofuran (THF, 50 mL). The mixture was cooled to ˜5° C. using an ice/water bath. A solution of 1-bromo-2,4-difluorobenzene (107.2 g, 0.55 mol, 20% molar excess) in THF (200 mL) was placed in the pressure equalizing addition funnel and added dropwise over a 1.5 hour period. The mixture was allowed to warm to room temperature. The mixture was stirred at room temperature for 3 hours and the flask was subsequently placed in the ice/water bath to cool the solution to ˜5° C. A solution of diphenylphosphinic chloride (107.9, 0.46 mol) in THF (100 mL) was added dropwise over a 1 hour period. The reaction mixture was allowed to warm to room temperature and was stirred under nitrogen for 15 hours. The resultant brown solution was poured into a mixture of concentrated ammonium chloride solution (700 mL) to give two layers. The organic layer was extracted successively with water, 5% aqueous sodium bicarbonate, and water and subsequently dried over magnesium sulfate. The THF was removed via rotoevaporation to give a dark red viscous liquid, 142.8 g, 98% crude yield. The viscous liquid was vacuum distilled (product distilled between 178-181° C.) and a yellow semi-solid was collected (118.6 g, 81% yield). The material was dissolved in 120 mL of hot toluene, treated which charcoal, and filtered while hot through Celite. To the toluene solution was added 120 mL of hexanes. The solution was allowed to cool, with stirring, overnight. A white crystalline material was collected via filtration (100.9 g, 69% yield). The solid exhibited a melting point of 111.1-112.3° C. as determined by differential scanning calorimetry (DSC) at 10° C./min. Anal. Calcd. for C18H13F2OP: C, 68.79%; H, 4.17%; F, 12.09%; P, 9.86%. Found: C, 68.38%; H, 4.26%; F, 11.17%; P, 10.28%. Mass spectroscopic analysis: M+413.2 [C20H13F6OP+].
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two
Quantity
107.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.46 mol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
700 mL
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Seven
Quantity
50 mL
Type
solvent
Reaction Step Eight

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